Pacap 6-38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C182H300N56O45S |

|---|---|

Molecular Weight |

4025 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C182H300N56O45S/c1-95(2)83-128(152(257)207-92-141(249)211-115(40-20-27-72-184)154(259)215-122(47-34-79-204-180(197)198)161(266)226-130(86-105-50-58-109(242)59-51-105)167(272)217-117(42-22-29-74-186)156(261)220-125(66-68-138(191)246)163(268)216-124(49-36-81-206-182(201)202)165(270)237-145(99(9)10)176(281)224-120(45-25-32-77-189)160(265)230-134(90-140(193)248)171(276)212-114(147(194)252)39-19-26-71-183)231-177(282)144(98(7)8)236-149(254)101(12)208-148(253)100(11)210-166(271)129(84-96(3)4)225-169(274)132(88-107-54-62-111(244)63-55-107)228-159(264)118(43-23-30-75-187)214-157(262)119(44-24-31-76-188)223-175(280)143(97(5)6)235-150(255)102(13)209-153(258)127(70-82-284-15)222-164(269)126(67-69-139(192)247)221-155(260)116(41-21-28-73-185)213-158(263)121(46-33-78-203-179(195)196)218-168(273)131(87-106-52-60-110(243)61-53-106)227-162(267)123(48-35-80-205-181(199)200)219-173(278)136(93-239)233-170(275)133(89-108-56-64-112(245)65-57-108)229-174(279)137(94-240)234-172(277)135(91-142(250)251)232-178(283)146(103(14)241)238-151(256)113(190)85-104-37-17-16-18-38-104/h16-18,37-38,50-65,95-103,113-137,143-146,239-245H,19-36,39-49,66-94,183-190H2,1-15H3,(H2,191,246)(H2,192,247)(H2,193,248)(H2,194,252)(H,207,257)(H,208,253)(H,209,258)(H,210,271)(H,211,249)(H,212,276)(H,213,263)(H,214,262)(H,215,259)(H,216,268)(H,217,272)(H,218,273)(H,219,278)(H,220,261)(H,221,260)(H,222,269)(H,223,280)(H,224,281)(H,225,274)(H,226,266)(H,227,267)(H,228,264)(H,229,279)(H,230,265)(H,231,282)(H,232,283)(H,233,275)(H,234,277)(H,235,255)(H,236,254)(H,237,270)(H,238,256)(H,250,251)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H4,201,202,206)/t100-,101-,102-,103+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,143-,144-,145-,146-/m0/s1 |

InChI Key |

BGZYREVJBMQLGS-ONKNJJKASA-N |

Isomeric SMILES |

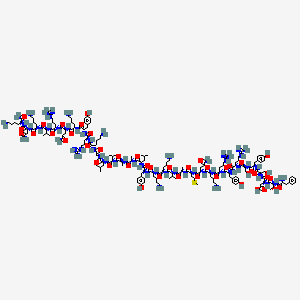

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of PACAP Antagonism: A Technical Guide to the Discovery and Historical Context of PACAP 6-38

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropeptide research, the discovery of pituitary adenylate cyclase-activating polypeptide (PACAP) in 1989 marked a significant milestone, unveiling a potent and pleiotropic signaling molecule with two bioactive forms, PACAP-27 and PACAP-38.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs), namely the PAC1 receptor, for which they show high affinity, and the VPAC1 and VPAC2 receptors, which they share with the structurally related vasoactive intestinal peptide (VIP).[2][3] The widespread distribution of PACAP and its receptors throughout the central and peripheral nervous systems hinted at its involvement in a vast array of physiological processes, from neurotransmission and neuroprotection to hormone secretion and immune regulation.[1][4] However, the full elucidation of PACAP's multifaceted roles was hampered by the lack of selective antagonists to pharmacologically dissect its actions. This technical guide provides an in-depth exploration of the discovery and historical context of PACAP 6-38, the first potent and competitive antagonist of the PAC1 receptor, a discovery that armed researchers with an indispensable tool to unravel the complexities of the PACAP signaling system.

Historical Context: The Pre-Antagonist Era of PACAP Research

The late 1980s and early 1990s were a vibrant period for neuropeptide research. Following the isolation of PACAP from ovine hypothalamic tissues based on its ability to stimulate adenylyl cyclase in pituitary cells, the scientific community rapidly moved to characterize its receptors and physiological effects.[1][3] It was established that PACAP belonged to the secretin/glucagon/VIP family of peptides and that it potently activated adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP) as a key second messenger.[2][3]

The cloning of the PACAP receptors—PAC1, VPAC1, and VPAC2—in the early 1990s further clarified the molecular machinery through which PACAP exerts its effects.[3] It became evident that PAC1 receptors bound PACAP with much higher affinity than VIP, establishing them as PACAP-preferring receptors, while VPAC1 and VPAC2 receptors recognized both peptides with similar high affinities.[2] This receptor landscape, however, presented a challenge: how to distinguish the physiological effects mediated by PAC1 receptors from those mediated by VPAC receptors, especially since PACAP activates all three. The field was in dire need of a pharmacological tool that could selectively block the actions of PACAP at its unique receptor.

The Discovery of this compound: A Breakthrough in PACAP Pharmacology

In 1992, a seminal study by Robberecht and colleagues, published in the European Journal of Biochemistry, described the systematic investigation of structure-activity relationships of various PACAP analogs.[5] This research culminated in the discovery of this compound as the first potent and competitive antagonist of the PACAP receptor. The study utilized human neuroblastoma NB-OK-1 cell membranes, a model system expressing PACAP receptors coupled to adenylyl cyclase. Through a series of elegant experiments involving N-terminal truncations of PACAP, the researchers made a critical observation: while the N-terminal region of PACAP was essential for receptor activation, certain truncated forms could still bind to the receptor without initiating a downstream signal.

The key finding was that the peptide fragment corresponding to amino acids 6 through 38 of PACAP, aptly named this compound, not only bound to the PACAP receptor with high affinity but also effectively blocked the stimulatory effect of the native PACAP-27 on adenylyl cyclase. This competitive antagonism was a landmark discovery, providing the first-ever tool to specifically inhibit PACAP signaling at the PAC1 receptor.

Quantitative Data Summary

The initial characterization of this compound and subsequent studies have provided valuable quantitative data on its binding affinity and antagonist potency. The following tables summarize key findings.

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound | PAC1 | Human Neuroblastoma NB-OK-1 | Adenylyl Cyclase Inhibition | 1.5 | ||

| This compound | PAC1 | - | - | 2 | ||

| This compound | PACAP Type I | - | - | 30 | [6] | |

| This compound | PACAP Type II (VPAC1) | - | - | 600 | [6] | |

| This compound | PACAP Type II (VPAC2) | - | - | 40 | [6] |

Experimental Protocols

The discovery and characterization of this compound relied on two key experimental methodologies: radioligand binding assays to determine binding affinity and adenylyl cyclase activity assays to assess functional antagonism.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]PACAP-27) from PACAP receptors.

1. Materials:

- Receptor Source: Membranes prepared from cells or tissues expressing PACAP receptors (e.g., human neuroblastoma NB-OK-1 cells).

- Radioligand: [¹²⁵I]-labeled PACAP-27 (or another high-affinity PACAP receptor agonist).

- Unlabeled Competitor: this compound.

- Binding Buffer: Typically a Tris-HCl based buffer containing protease inhibitors and a source of magnesium ions.

- Wash Buffer: Cold binding buffer.

- Filtration Apparatus: A vacuum manifold with glass fiber filters.

- Scintillation Counter: For measuring radioactivity.

2. Procedure:

- Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

- Total Binding: Add a known amount of radioligand and membrane preparation to the wells.

- Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled PACAP (e.g., 1 µM) to saturate all specific binding sites.

- Competition: Add radioligand, membrane preparation, and varying concentrations of this compound.

- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This protocol measures the ability of this compound to inhibit PACAP-stimulated adenylyl cyclase activity, which is quantified by the production of cAMP.

1. Materials:

- Receptor Source: Whole cells or membrane preparations expressing PACAP receptors.

- Agonist: PACAP-27 or PACAP-38.

- Antagonist: this compound.

- Assay Buffer: A buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or radioimmunoassay).

2. Procedure:

- Cell/Membrane Preparation: Prepare cells or membranes as described for the binding assay.

- Pre-incubation with Antagonist: Pre-incubate the cells or membranes with varying concentrations of this compound for a short period.

- Stimulation with Agonist: Add a fixed concentration of PACAP-27 or PACAP-38 to stimulate adenylyl cyclase activity.

- Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-20 minutes).

- Termination: Stop the reaction by adding a stop solution (e.g., a solution that denatures the enzyme, such as by boiling or adding acid).

- cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.

- Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration. This will generate a dose-response curve for the inhibition of adenylyl cyclase activity, from which the IC50 value can be determined.

Signaling Pathways and Experimental Workflows

The discovery of this compound was instrumental in delineating the PACAP signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow used in its discovery.

Caption: PACAP signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The discovery of this compound was a watershed moment in the study of PACAP neurobiology. By providing a tool to selectively block PAC1 receptor-mediated signaling, it opened the floodgates for research into the specific physiological and pathophysiological roles of this important neuropeptide system. From its initial characterization in neuroblastoma cells to its widespread use in in vitro and in vivo studies, this compound has been instrumental in implicating PACAP in processes ranging from neuronal survival and plasticity to stress responses and pain modulation. This in-depth guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the foundational work that established this compound as a cornerstone of PACAP pharmacology. The principles and methodologies employed in its discovery continue to be relevant in the ongoing quest for novel and selective modulators of neuropeptide signaling pathways.

References

- 1. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. medchemexpress.com [medchemexpress.com]

PACAP 6-38: A Technical Guide to Structure, Function, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the peptide PACAP 6-38, a critical tool in the study of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) system. It details the peptide's structure, mechanism of action, and application in experimental settings, supported by quantitative data and detailed protocols.

Core Concepts: Introduction to this compound

Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), or this compound, is a synthetic peptide fragment derived from the full-length PACAP-38. It is widely recognized and utilized as a potent and competitive antagonist for PACAP receptors, particularly the PAC1 receptor.[1] By selectively blocking the action of endogenous PACAP, this compound serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of PACAP signaling in diverse systems, including neuroscience, oncology, and immunology.[2][3] Its development was a key step in understanding the structural requirements for PACAP receptor activation, demonstrating that the N-terminal region of PACAP is crucial for agonist activity.[4]

Structure and Physicochemical Properties

This compound is a 33-amino acid peptide, representing residues 6 through 38 of the parent PACAP-38 molecule. The C-terminus is typically amidated, a modification that enhances stability. Its structure has been analyzed in complex with the N-terminal extracellular domain of the PAC1 receptor, revealing a helical conformation that makes extensive hydrophobic and electrostatic interactions with the receptor.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Amino Acid Sequence | FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂ | [7] |

| Molecular Formula | C₁₈₂H₃₀₀N₅₆O₄₅S | [7][8] |

| Molecular Weight | ~4024.78 g/mol | [8] |

| CAS Number | 143748-18-9 / 137061-48-4 | [8] |

| Purity | Typically ≥95% (via HPLC) | [9] |

| Solubility | Soluble in water (e.g., up to 2 mg/ml) | [10] |

| Storage | Store lyophilized peptide at -20°C. Reconstituted aliquots at -20°C or -80°C. | [10] |

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at PACAP receptors. It binds to the receptors but fails to induce the conformational change necessary for signal transduction. By occupying the binding site, it prevents the endogenous agonists, PACAP-27 and PACAP-38, from activating the receptor and initiating downstream signaling cascades.

The peptide exhibits selectivity for the different PACAP receptor subtypes. It is a potent antagonist of the PAC1 receptor, but shows significantly lower affinity for the VPAC1 and VPAC2 receptors.[9][11] This selectivity makes it a preferred tool for isolating and studying PAC1-mediated effects.

Table 2: Receptor Binding Affinity and Potency of this compound

| Receptor/System | Assay Type | Agonist (if applicable) | Value (IC₅₀ / Kᵢ) | Source |

| PAC₁ Receptor | Adenylate Cyclase Inhibition | PACAP(1-27) | Kᵢ = 1.5 nM | [1] |

| PAC₁ Receptor | Competitive Binding | - | IC₅₀ = 2 nM | [1][12] |

| Rat PAC₁ (recombinant) | Competitive Binding | - | IC₅₀ = 30 nM | [9][11] |

| Rat VPAC₁ (recombinant) | Competitive Binding | - | IC₅₀ = 600 nM | [9][11] |

| Human VPAC₂ (recombinant) | Competitive Binding | - | IC₅₀ = 40 nM | [9][11] |

| T47D Breast Cancer Cells | ¹²⁵I-PACAP-27 Binding | - | IC₅₀ = 750 nM | [3] |

| NCI-H838 NSCLC Cells | ¹²⁵I-PACAP-27 Binding | - | IC₅₀ = 20 nM | [13] |

| Rat Trigeminal Neurons | cAMP Production Inhibition | PACAP-27 | pA₂ = 8.5 | [14] |

| Rat Trigeminal Neurons | cAMP Production Inhibition | PACAP-38 | pA₂ = 6.8 | [14] |

Signaling Pathways Modulated by this compound

PACAP receptors, particularly PAC1, are pleiotropic, coupling to multiple G-proteins to activate diverse intracellular signaling pathways. The primary pathways are the Gαs-adenylyl cyclase-cAMP and the Gαq-phospholipase C (PLC) pathways.[15][16] this compound, by blocking receptor activation, prevents the initiation of these cascades.

Caption: PACAP signaling and antagonism by this compound.

Use as a Research Tool and Experimental Applications

This compound is instrumental in confirming that a biological effect elicited by PACAP is mediated through its receptors. For instance, if PACAP induces a cellular response (e.g., neurite outgrowth, hormone secretion), pre-treatment with this compound should abolish or significantly reduce this response, thereby implicating the PACAP receptor system.

Caption: Logic for using this compound to validate receptor mediation.

Table 3: In Vitro and In Vivo Experimental Data for this compound

| Model System | Application | Dose/Concentration | Observed Effect | Source |

| NSCLC Xenografts (Nude Mice) | Antitumor Activity | 10 µ g/day s.c. | Slowed tumor proliferation significantly. | [13] |

| NGF-OE Mice (Bladder) | Bladder Function | 300 nM (intravesical) | Increased intercontraction interval and void volume; reduced pelvic sensitivity. | [12][17] |

| Rats (Food Intake) | CARTp Antagonism | 3 nmol (i.c.v.) | Blocked hypophagia induced by CARTp 55-102. | [18] |

| PC12 Cells | Blockade of DEX effects | 0.1 - 1 µM | Inhibited Dexamethasone-induced increase of dopamine (B1211576) content and cell proliferation. | [11] |

| T47D Breast Cancer Cells | Inhibition of cAMP | ~1 µM | Inhibited cAMP increase caused by PACAP-27. | [3] |

| SK-N-MC Neuroblastoma Cells | Blockade of p-ERK | 30 µM | Blocked CARTp-induced phosphorylation of ERK. | [12] |

Off-Target and Other Activities

While primarily a PAC1 antagonist, researchers should be aware of other potential activities:

-

CARTp Antagonism: this compound can act as a functional in vivo antagonist of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide, blocking its effects on food intake.[18]

-

Mast Cell Degranulation: At high concentrations (micromolar range), this compound can act as an agonist on the orphan Mas-related G-protein coupled receptor MrgB3, causing mast cell degranulation independently of PAC1 receptors.[19][20] This is a critical consideration in immunology and inflammation studies.

Experimental Protocols

This protocol is adapted from methodologies used to characterize PACAP receptor binding in cancer cell lines.[3][13]

-

Cell Preparation: Culture cells (e.g., T47D, NCI-H838) to ~80% confluency. Harvest cells and prepare cell membranes via homogenization and centrifugation in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Resuspend the final membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add in sequence:

-

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Varying concentrations of unlabeled competitor, this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

-

A fixed concentration of radioligand, such as ¹²⁵I-PACAP-27 (e.g., 50 pM).

-

Cell membrane preparation (e.g., 20-50 µg protein per well).

-

-

Non-Specific Binding: Include control wells containing a high concentration of unlabeled PACAP-38 (e.g., 1 µM) to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value.

Caption: Workflow for a competitive radioligand binding assay.

This protocol is based on methods to assess the functional antagonism of PACAP-induced Gs signaling.[3][13]

-

Cell Plating: Plate cells (e.g., CHO-PAC1, T47D) in 96-well plates and grow for 24-48 hours until they reach ~80% confluency.[21]

-

Pre-incubation: Wash cells with serum-free media. Pre-incubate the cells for 15-30 minutes in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 20 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a PACAP agonist (e.g., PACAP-27 at its EC₈₀ concentration) to the wells. Incubate for an additional 15-30 minutes at 37°C. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

-

Lysis and Detection: Terminate the stimulation by aspirating the media and lysing the cells with the buffer provided in a commercial cAMP detection kit.

-

Quantification: Measure intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Analyze the data using a suitable pharmacological model to determine the IC₅₀ or pA₂ value for the antagonist.

This protocol is a summary of the methodology used in studies with NGF-OE mice.[11][12][17]

-

Animal Model: Use adult female wild-type (WT) and nerve growth factor-overexpressing (NGF-OE) mice.

-

Anesthesia and Catheterization: Anesthetize the mouse (e.g., 2% isoflurane). Insert a catheter transurethrally into the bladder.

-

Drug Administration: Slowly instill the this compound solution (e.g., 300 nM in sterile saline) into the bladder via the catheter. Maintain anesthesia for 30 minutes to prevent premature voiding and allow for drug absorption.[11]

-

Recovery: After 30 minutes, drain the drug from the bladder, wash with saline, and allow the animal to recover from anesthesia for at least 20 minutes.

-

Urodynamic Assessment: Place the conscious animal in a metabolic cage for urodynamic recordings. Infuse saline into the bladder at a constant rate and record parameters such as intercontraction interval, void volume, and bladder pressure.

-

Data Analysis: Compare the urodynamic parameters before and after treatment with this compound, and between WT and NGF-OE genotypes, using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. This compound | PACAP Receptors | Tocris Bioscience [tocris.com]

- 2. pnas.org [pnas.org]

- 3. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]

- 5. rcsb.org [rcsb.org]

- 6. Solution structure and mutational analysis of pituitary adenylate cyclase-activating polypeptide binding to the extracellular domain of PAC1-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qyaobio.com [qyaobio.com]

- 8. scbt.com [scbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. Intravesical PAC1 Receptor Antagonist, PACAP(6-38), Reduces Urinary Bladder Frequency and Pelvic Sensitivity in NGF-OE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]

- 19. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]

- 20. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 [mdpi.com]

PACAP 6-38 as a PAC1 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PACAP 6-38, a widely utilized peptide antagonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support research and development efforts in fields targeting the PACAP signaling pathway.

Introduction to this compound

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. It exerts its effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind both PACAP and the related Vasoactive Intestinal Peptide (VIP) with similar high affinities.

This compound is a truncated form of PACAP-38 that acts as a competitive antagonist, primarily at the PAC1 receptor.[1] Its antagonistic properties stem from the absence of the N-terminal amino acids crucial for receptor activation, while retaining the C-terminal region responsible for receptor binding.[2] This makes this compound an invaluable tool for elucidating the physiological and pathological roles of PACAP-PAC1R signaling. While it is a potent PAC1 receptor antagonist, it's important to note that it can also exhibit antagonist activity at the VPAC2 receptor, albeit with lower potency, and is significantly less potent at the VPAC1 receptor.[3] In some experimental systems, particularly at high concentrations, this compound has been observed to exhibit partial agonist activity.[4]

Quantitative Data: Binding Affinity and Antagonist Potency

The following tables summarize the quantitative data for this compound as a PAC1 receptor antagonist from various studies. These values highlight the potency of this compound in inhibiting the binding of PACAP and its downstream effects.

Table 1: Inhibitory Potency (IC50) of this compound

| Receptor Subtype | Cell Line/Tissue | Radioligand/Agonist | IC50 (nM) | Reference |

| PAC1 Receptor | CHO cells | 125I-PACAP-27 | 30 | [5] |

| PAC1 Receptor | Rat Brain Membranes | 125I-PACAP-27 | 39.14 | [6] |

| PAC1 Receptor | SH-SY5Y cells | 125I-PACAP-27 | 2.9 | [6] |

| VPAC1 Receptor | CHO cells | 125I-VIP | 600 | [5] |

| VPAC2 Receptor | CHO cells | 125I-VIP | 40 | [5] |

| PACAP Receptor | NCI-H727 cells | PACAP-27 | ~100 (for cAMP inhibition) | [7] |

Table 2: Antagonist Dissociation Constant (Ki) of this compound

| Receptor Subtype | Cell Line | Agonist | Ki (nM) | Reference | | --- | --- | --- | --- | | PAC1 Receptor | NB-OK-1 cell membranes | PACAP-27 | 1.5 |[8][9] |

Signaling Pathways and Mechanism of Action

The PAC1 receptor is a canonical Gs-coupled receptor, and its activation by PACAP leads to the stimulation of adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP).[10] this compound competitively binds to the PAC1 receptor, preventing PACAP from binding and thereby inhibiting this primary signaling cascade. The PAC1 receptor can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, leading to inositol (B14025) trisphosphate (IP3) generation and subsequent intracellular calcium mobilization.[10] this compound also antagonizes these downstream effects.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the antagonistic properties of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the PAC1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the PAC1 receptor (e.g., CHO, HEK293, or NB-OK-1 cells).

-

Radioligand: 125I-PACAP-27.

-

Unlabeled PACAP-38 (for non-specific binding determination).

-

This compound (competitor).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

-

Scintillation fluid.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-20 µg per well.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of binding buffer + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.

-

Non-Specific Binding (NSB): 50 µL of 1 µM unlabeled PACAP-38 + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.

-

Competition: 50 µL of varying concentrations of this compound + 150 µL of membrane suspension + 50 µL of 125I-PACAP-27.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters three to four times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit PACAP-induced cAMP production.

Materials:

-

Cells expressing the PAC1 receptor (e.g., NCI-H838 or transfected CHO cells).

-

PACAP-38 or PACAP-27 (agonist).

-

This compound (antagonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a PDE inhibitor.

-

Stimulation: Add a fixed concentration of PACAP agonist (e.g., the EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 for the inhibition of cAMP production.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block PACAP-induced increases in intracellular calcium.

Materials:

-

Cells expressing the PAC1 receptor.

-

PACAP-38 (agonist).

-

This compound (antagonist).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass coverslips (for microscopy) and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Pre-treatment: Incubate the cells with various concentrations of this compound for 10-20 minutes.

-

Measurement: Measure the baseline fluorescence. Inject a fixed concentration of PACAP-38 and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence (e.g., the peak fluorescence intensity or the area under the curve) and plot it against the this compound concentration to determine the IC50 for the inhibition of calcium mobilization.

Logical Relationship: Competitive Antagonism

The primary mechanism of action of this compound at the PAC1 receptor is competitive antagonism. This means that this compound and the endogenous agonist, PACAP, compete for the same binding site on the receptor. The binding of this compound does not elicit a biological response but prevents PACAP from binding and activating the receptor.

Conclusion

This compound is a potent and selective competitive antagonist of the PAC1 receptor, making it an essential pharmacological tool for investigating the diverse biological roles of the PACAP signaling system. This guide has provided a comprehensive overview of its quantitative properties, mechanism of action, and detailed experimental protocols to facilitate its effective use in research and drug development. Understanding the nuances of its pharmacology, including potential off-target effects and partial agonism at high concentrations, is crucial for the accurate interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. frontiersin.org [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 Blocks Cocaine- and Amphetamine-Regulated Transcript Peptide-Induced Hypophagia in Rats | PLOS One [journals.plos.org]

- 6. Activation of PAC1 Receptors in Rat Cerebellar Granule Cells Stimulates Both Calcium Mobilization from Intracellular Stores and Calcium Influx through N-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]

- 9. Pituitary Adenylate Cyclase Activating Peptide (PACAP) Participates in Adipogenesis by Activating ERK Signaling Pathway | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

The Antagonistic Profile of PACAP 6-38 at PACAP Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and antagonistic properties of PACAP 6-38, a critical tool in the study of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) signaling. This document details quantitative binding data, experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Concept: this compound as a Competitive Antagonist

This compound is a truncated form of PACAP that acts as a potent and competitive antagonist, primarily at the PACAP type I receptor (PAC1).[1] Its mechanism of action involves binding to the receptor without eliciting a downstream signaling cascade, thereby blocking the effects of endogenous agonists like PACAP-27 and PACAP-38. This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of PAC1 receptor activation.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been determined across the three main PACAP receptor subtypes: PAC1, VPAC1, and VPAC2. The data, presented in the table below, consistently demonstrate a significantly higher affinity for the PAC1 receptor compared to the VPAC1 and VPAC2 receptors.

| Receptor Subtype | Ligand | Assay Type | Cell Line | Reported Value (nM) | Reference |

| PAC1 | This compound | Inhibition of Adenylyl Cyclase | - | Ki = 1.5 | |

| PAC1 | This compound | Competitive Binding | - | IC50 = 2 | [2] |

| PAC1 (rat) | This compound | Competitive Binding | CHO cells | IC50 = 30 | [3][4] |

| VPAC1 (rat) | This compound | Competitive Binding | CHO cells | IC50 = 600 | [3][4] |

| VPAC2 (human) | This compound | Competitive Binding | CHO cells | IC50 = 40 | [3][4] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled antagonist (this compound) to displace a radiolabeled ligand from the PACAP receptors.

Materials:

-

Cell Membranes: Preparations from cell lines stably expressing the human PAC1, VPAC1, or VPAC2 receptor.

-

Radioligand: Typically [¹²⁵I]PACAP-27.

-

Unlabeled Competitor: this compound.

-

Non-Specific Binding Control: A high concentration of an unlabeled agonist (e.g., 1 µM PACAP-38).[5]

-

Binding Buffer.

-

Filtration Apparatus.

-

Gamma Counter.

Methodology:

-

Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend them in ice-cold binding buffer to a predetermined protein concentration.[5]

-

Assay Setup: In a multi-well plate, set up the following conditions in triplicate:

-

Total Binding: Add binding buffer, membrane suspension, and the diluted [¹²⁵I]PACAP-27.[5]

-

Non-Specific Binding (NSB): Add the non-specific binding control, membrane suspension, and the diluted [¹²⁵I]PACAP-27.[5]

-

Competition Binding: Add a range of concentrations of this compound, the membrane suspension, and the diluted [¹²⁵I]PACAP-27.

-

-

Incubation: Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.

PACAP Receptor Signaling Pathways

PACAP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs and Gq proteins to initiate downstream signaling cascades.[6][7][8]

Gs-Coupled Signaling Pathway

Activation of the Gs pathway leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[7][9]

Gq-Coupled Signaling Pathway

Coupling to Gq proteins activates Phospholipase C (PLC).[6][8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][8]

Conclusion

This compound is a potent and selective antagonist of the PAC1 receptor, with well-characterized binding affinities. The experimental protocols for determining these affinities are robust and reproducible. A thorough understanding of its interaction with PACAP receptors and the subsequent blockade of their signaling pathways is crucial for researchers in neuroscience, endocrinology, and drug development. This guide provides the foundational knowledge for the effective utilization of this compound as a research tool to probe the intricate roles of the PACAP signaling system.

References

- 1. bio-techne.com [bio-techne.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Endogenous PACAP 6-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27, which are involved in a wide array of physiological processes. PACAP 6-38, an N-terminally truncated fragment of PACAP-38, has been widely characterized as a potent and competitive antagonist of the PACAP type 1 (PAC1) receptor. While much of the research has utilized synthetically derived this compound to probe the function of the endogenous PACAP system, evidence suggests that N-terminally truncated forms of PACAP may be generated endogenously. This guide provides an in-depth technical overview of the physiological role of endogenous this compound, focusing on its function as a receptor antagonist, its impact on key signaling pathways, and its involvement in various physiological systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Introduction: Endogenous this compound as a Modulator of PACAPergic Signaling

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and is a key regulator in the central and peripheral nervous systems. It is produced from a precursor protein, prepro-PACAP, which is processed to yield the two primary active forms: PACAP-38 and PACAP-27. The biological effects of PACAP are mediated through three G protein-coupled receptors: the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similar affinities.

This compound, a fragment of PACAP-38 lacking the first five N-terminal amino acids, has been established as a potent antagonist of the PAC1 receptor. While the precise enzymatic machinery and regulation of the endogenous production of this compound are still under investigation, the existence of various processing enzymes like prohormone convertases suggests that N-terminally truncated forms of PACAP can be generated in vivo. The primary physiological role of endogenous this compound is therefore believed to be the modulation and attenuation of PACAP-mediated signaling.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key data regarding its receptor binding affinity and its antagonistic effects on PACAP-induced responses.

Table 1: Receptor Binding and Antagonist Potency of this compound

| Parameter | Receptor | Cell Line/System | Value | Reference(s) |

| IC50 | PAC1 | Human neuroblastoma NB-OK-1 cells | 2 nM | |

| Ki | PAC1 (inhibiting PACAP-27 induced adenylate cyclase stimulation) | Human neuroblastoma NB-OK-1 cells | 1.5 nM | |

| IC50 | PACAP type I receptor | Not specified | 30 nM | |

| IC50 | PACAP type II receptor VIP1 | Not specified | 600 nM | |

| IC50 | PACAP type II receptor VIP2 | Not specified | 40 nM |

Table 2: In Vivo Antagonistic Effects of this compound

| Physiological Effect Antagonized | Animal Model | This compound Dose and Administration | Outcome | Reference(s) |

| CARTp-induced hypophagia | Rat | 3 nmol (fourth i.c.v.) | Blocked the reduction in solid food intake induced by CARTp 55-102. | |

| Increased voiding frequency and pelvic sensitivity | NGF-OE Mice | 300 nM (intravesical) | Significantly increased intercontraction interval and void volume. | |

| Leptin-induced hypophagia and thermogenesis | Rat | 0.3 nmol (central injection) | Significantly reduced the magnitude of leptin's effects. | |

| Neurally evoked catecholamine secretion | Isolated perfused rat adrenal gland | 3000 nM | Inhibited the increases in epinephrine (B1671497) and norepinephrine (B1679862) output induced by electrical stimulation. |

Key Signaling Pathways Modulated by Endogenous this compound

Endogenous PACAP, through its interaction with the PAC1 receptor, activates multiple intracellular signaling cascades. The primary role of endogenous this compound is to competitively inhibit these interactions, thereby downregulating these pathways. The two major signaling pathways affected are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway.

Antagonism of the cAMP/PKA Pathway

Activation of the PAC1 receptor by PACAP leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. This compound, by blocking PACAP's binding to the PAC1 receptor, prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP, thus inhibiting the entire cAMP/PKA signaling cascade.

Antagonism of the PLC/PKC and MAPK/ERK Pathways

In addition to the cAMP/PKA pathway, the PAC1 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can further activate downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade, which is crucial for cell growth, differentiation, and survival. By blocking the initial receptor activation, this compound effectively inhibits these interconnected signaling networks.

Physiological Roles of Endogenous this compound

The antagonistic action of this compound on PAC1 receptors has significant implications for various physiological processes where PACAP plays a regulatory role.

Metabolic Regulation

Endogenous PACAP is involved in the central regulation of appetite and energy expenditure. PACAP administration can suppress food intake. The use of this compound has been instrumental in demonstrating that these effects are mediated, at least in part, through the PAC1 receptor. For instance, this compound can block the anorexigenic effects of leptin, suggesting that endogenous PACAP is a downstream mediator of leptin's action on energy balance. Furthermore, this compound has been shown to antagonize the hypophagic effects of cocaine- and amphetamine-regulated transcript (CART) peptide. This indicates a role for the endogenous PACAP system, and by extension its antagonist this compound, in the complex neural circuits governing feeding behavior.

Neuroprotection

PACAP is a well-established neuroprotective agent, protecting neurons from various insults, including excitotoxicity and oxidative stress. Studies using this compound have demonstrated that this neuroprotective effect is largely mediated by the PAC1 receptor. For example, in cultured cortical neurons, this compound was shown to exacerbate neuronal cell death and inhibit the glutamate-induced expression of PACAP and brain-derived neurotrophic factor (BDNF) mRNA. This suggests that endogenous PACAP acts in an autocrine or paracrine fashion to promote neuronal survival, and that endogenous this compound could potentially counteract this protective mechanism.

Inflammation

The PACAPergic system is also involved in modulating inflammatory responses. PACAP can inhibit the production of pro-inflammatory cytokines. The use of this compound can help elucidate the receptor subtypes involved in these anti-inflammatory effects. By blocking PAC1 receptors, this compound can reverse the anti-inflammatory actions of PACAP, indicating a critical role for this receptor in immune modulation.

Other Physiological Systems

The antagonistic properties of this compound have been utilized to investigate the role of endogenous PACAP in a variety of other systems, including:

-

Urinary Bladder Function: Intravesical administration of this compound has been shown to reduce voiding frequency and pelvic sensitivity in mouse models of bladder dysfunction, suggesting that endogenous PACAP contributes to bladder overactivity.

-

Catecholamine Secretion: this compound can inhibit neurally evoked catecholamine secretion from the adrenal gland, indicating a role for endogenous PACAP in the stress response.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the physiological roles of endogenous this compound. The following sections provide overviews of key experimental protocols.

In Vivo Rodent Feeding Behavior Study

Objective: To assess the effect of centrally administered this compound on feeding behavior.

Methodology:

-

Animal Preparation: Adult male rats are surgically implanted with a guide cannula targeting a specific brain region, such as the fourth ventricle or a hypothalamic nucleus. Animals are allowed to recover for at least one week.

-

Drug Administration: On the day of the experiment, this compound (e.g., 3 nmol in a volume of 1.5 µl) or vehicle is microinjected through the cannula. In antagonist studies, this compound is administered prior to the injection of an agonist (e.g., CARTp 55-102).

-

Food Intake Measurement: Immediately after injection, pre-weighed food is provided to the animals. Food intake is measured at various time points (e.g., 2, 5, and 22 hours) by weighing the remaining food.

-

Data Analysis: Cumulative food intake is calculated and statistically analyzed to compare the effects of this compound treatment with the control group.

In Vitro Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell viability, often in the context of neuroprotection.

Methodology:

-

Cell Culture: Neuronal cells (e.g., primary cortical neurons or a cell line like SH-SY5Y) are seeded in 96-well plates and cultured to the desired confluency.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before the addition of a toxic insult (e.g., glutamate (B1630785) or an inflammatory stimulus).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of cAMP Accumulation

Objective: To quantify the antagonistic effect of this compound on PACAP-induced cAMP production.

Methodology:

-

Cell Culture and Treatment: Cells expressing PAC1 receptors are cultured and pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with a fixed concentration of PACAP.

-

Cell Lysis: After stimulation, the cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration. The inhibitory effect of this compound is then calculated.

Conclusion and Future Directions

Endogenous this compound, as a competitive antagonist of the PAC1 receptor, plays a crucial role in modulating the diverse physiological effects of PACAP. Its ability to block PACAP-induced signaling through the cAMP/PKA and PLC/PKC pathways makes it a key regulator in metabolic control, neuroprotection, and inflammation. The use of synthetic this compound in experimental settings has been invaluable in dissecting the complex actions of the endogenous PACAPergic system.

Future research should focus on elucidating the precise mechanisms of endogenous this compound production, including the identification of the specific proteases involved and the regulation of their activity. Furthermore, the development of highly specific and potent small-molecule antagonists for the PAC1 receptor, inspired by the structure and function of this compound, holds significant therapeutic potential for a range of disorders, including metabolic syndrome, neurodegenerative diseases, and inflammatory conditions. A deeper understanding of the physiological role of endogenous this compound will undoubtedly pave the way for novel therapeutic strategies targeting the PACAPergic system.

An In-depth Technical Guide to PACAP 6-38 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neurodevelopment, and neuroprotection.[1] Its actions are mediated through three Class B G-protein coupled receptors: the PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with the closely related Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[1][2] Understanding the specific contributions of these receptors is crucial for elucidating PACAP's function and for therapeutic development.

PACAP 6-38, a fragment of the full-length PACAP-38, serves as a critical pharmacological tool in this endeavor. It is a potent and competitive antagonist, primarily for the PAC1 receptor, and to a lesser extent, the VPAC2 receptor.[3][4] By selectively blocking PACAP signaling, this compound enables researchers to dissect the physiological and pathological processes governed by the PACAP/PAC1R axis. This guide provides a comprehensive overview of this compound, its mechanism of action, applications in neuroscience, and key experimental considerations.

Core Concepts: Mechanism and Properties

Chemical and Physical Properties

This compound is a 33-amino acid peptide fragment derived from the N-terminus of PACAP-38. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 | [5] |

| Molecular Formula | C₁₈₂H₃₀₀N₅₆O₄₅S | [5][6] |

| Molecular Weight | ~4024.78 g/mol (as free base) | [5][6] |

| Solubility | Soluble in water up to 2 mg/ml | [5] |

| Purity | Typically ≥95% for research-grade preparations | [5][6] |

| Storage | Store lyophilized powder at -20°C | [5] |

Mechanism of Action

This compound functions as a competitive antagonist at PACAP receptors. It binds to the receptor but fails to induce the conformational change necessary for G-protein coupling and subsequent intracellular signaling. By occupying the binding site, it prevents the endogenous ligands, PACAP-38 and PACAP-27, from activating the receptor.

Its selectivity is a key feature. This compound is a potent antagonist of the PAC1 receptor and also acts on the VPAC2 receptor, albeit with lower affinity.[4][7] It has a significantly lower affinity for the VPAC1 receptor.[6][8][9] This pharmacological profile makes it an invaluable tool for isolating the effects mediated specifically by PAC1 and, in some contexts, VPAC2 receptors.

Quantitative Data: Receptor Binding and Efficacy

The antagonistic potency of this compound has been quantified across various systems. The half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values are critical for designing experiments with appropriate concentrations.

| Parameter | Receptor/System | Value (nM) | Reference(s) |

| IC₅₀ | PAC1 Receptor (rat) | 30 | [6][8][9][10] |

| IC₅₀ | VPAC1 Receptor (rat) | 600 | [6][8][9][10] |

| IC₅₀ | VPAC2 Receptor (human) | 40 | [6][8][9][10] |

| IC₅₀ | PAC1 Receptor (competitive) | 2 | |

| IC₅₀ | PACAP receptors in rat brain membrane | 39.14 | [6] |

| IC₅₀ | Human Neuroblastoma SH-SY5Y cells | 2.9 | [6] |

| IC₅₀ | T47D breast cancer cells | 750 | [11] |

| Kᵢ | Inhibition of PACAP-induced adenylate cyclase | 1.5 |

Signaling Pathways and Antagonism

PACAP receptors primarily signal through the activation of adenylyl cyclase and phospholipase C. This compound blocks these cascades at the outset.

PACAP Receptor Signaling Cascades

Upon binding PACAP, PAC1 receptors can couple to multiple G-proteins, predominantly Gαs and Gαq.[12][13]

-

Gαs Pathway: This activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[14][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to cell survival and plasticity.[12][15]

-

Gαq Pathway: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][15] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] These events influence neurotransmitter release and cellular excitability.

-

MAPK/ERK Pathway: Both PKA and PKC can converge on the MAPK/ERK signaling cascade, which is crucial for neurotrophic effects, cell proliferation, and differentiation.[12][13]

Figure 1: Simplified PACAP/PAC1R signaling pathways.

Visualizing this compound Antagonism

The logical relationship of this compound's antagonism is straightforward: it competitively inhibits the initial binding step, thereby preventing the activation of all downstream signaling events.

Figure 2: Mechanism of this compound antagonism at the PAC1 receptor.

Applications in Neuroscience Research

This compound is instrumental in defining the role of the PACAP system in various neurological processes.

Pain and Inflammation

PACAP signaling is implicated in pain transmission and neurogenic inflammation. This compound has been used to probe these mechanisms.

-

Neuropathic and Inflammatory Pain: Intrathecal administration of this compound potently reduces mechanical allodynia in spinal nerve ligation models and thermal hyperalgesia in carrageenan-induced inflammatory pain models.[16] This suggests that spinal PAC1 receptor activation is pronociceptive.

-

Migraine: The PACAP pathway is a target for migraine research.[17][18] this compound is used in preclinical models to block PACAP-induced dilation of meningeal arteries, a process thought to contribute to migraine pain.[19]

-

Neurogenic Inflammation: While PACAP can contribute to inflammatory responses, it can also have anti-inflammatory effects.[20][21] A notable complexity is that this compound, despite being a PAC1 antagonist, can directly induce degranulation of meningeal mast cells, suggesting an agonistic effect at a different receptor, possibly the orphan MrgB3 receptor.[22][23] This is a critical consideration when interpreting data from inflammation studies.

Neuroprotection

PACAP is a potent neuroprotective agent against a wide array of insults, and this compound is essential for confirming that this protection is receptor-mediated.

-

Ischemic Stroke: In models of focal cerebral ischemia, PACAP38 administration can reduce infarct volume.[24][25] This protective effect is blocked by co-administration of this compound, demonstrating the critical role of PACAP receptors.[25] The mechanism may involve the induction of protective cytokines like IL-6.[25]

-

Apoptosis: In cultured cerebellar granule neurons, PACAP promotes cell survival by inhibiting the activity of the executioner caspase, caspase-3.[26] This anti-apoptotic effect is significantly attenuated by this compound, linking PAC1R activation directly to the inhibition of the cell death machinery.[26]

-

Neurodegenerative Models: In cellular models of Parkinson's disease, PACAP protects dopaminergic cells from inflammatory-mediated toxicity. This protective effect is reversed by this compound, implicating PAC1 receptors in this process.[27]

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducible research. Below are outlines for common experimental applications of this compound.

In Vitro cAMP Accumulation Assay

This assay is used to confirm the antagonistic activity of this compound by measuring its ability to block agonist-induced cAMP production.

Objective: To determine the IC₅₀ of this compound against PACAP-38-stimulated cAMP production in cells expressing PAC1 receptors (e.g., PC12, SH-SY5Y, or transfected HEK293 cells).

Methodology:

-

Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

-

Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.

-

Antagonist Addition: Add varying concentrations of this compound to the wells. Incubate for 15-20 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of PACAP-38 (typically the EC₈₀, the concentration giving 80% of the maximal response) to the wells. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Terminate the reaction by aspirating the media and lysing the cells. Measure the intracellular cAMP concentration using a commercial ELISA or HTRF-based cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use a nonlinear regression model (log[inhibitor] vs. response) to calculate the IC₅₀ value.

In Vivo Administration in Rodent Pain Models

Intrathecal (i.t.) injection is a common method for delivering this compound to the spinal cord to study its effects on nociception.

Objective: To assess the effect of blocking spinal PAC1 receptors on pain behavior in a rat model of neuropathic pain.

Methodology:

-

Animal Model: Induce neuropathic pain using a model such as spinal nerve ligation (SNL). Allow animals to recover and for pain behaviors to develop (typically 7-14 days).

-

Intrathecal Catheterization: Implant chronic intrathecal catheters in rats, with the tip positioned near the lumbar enlargement of the spinal cord. Allow animals to recover for several days.

-

Baseline Nociceptive Testing: Measure baseline pain thresholds. For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold. For thermal hyperalgesia, use a radiant heat source (e.g., Hargreaves test) to measure paw withdrawal latency.

-

Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose (e.g., 1-12 nmol) via the intrathecal catheter in a small volume (e.g., 10 µL), followed by a 10 µL saline flush.[16] A vehicle-only group should be included as a control.

-

Post-treatment Nociceptive Testing: Re-evaluate mechanical and/or thermal thresholds at various time points after injection (e.g., 15, 30, 60, 120 minutes).

-

Data Analysis: Convert post-treatment scores to a percentage of the maximal possible effect (%MPE) or compare withdrawal thresholds directly between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests).

Figure 3: General workflows for in vitro and in vivo experiments.

Conclusion

This compound is an indispensable antagonist for neuroscience research. Its ability to selectively block PAC1 and VPAC2 receptors has allowed for the precise dissection of PACAP's roles in pain, inflammation, and neuroprotection. When designing experiments, researchers must consider its receptor selectivity profile, use appropriate concentrations based on established IC₅₀ values, and be aware of potential off-target effects, such as its agonistic action on mast cell MrgB3 receptors. By employing this compound with rigorous experimental design, the scientific community can continue to unravel the complex biology of the PACAP system and explore its potential as a target for novel therapeutics.

References

- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 2. Frontiers | PACAP/Receptor System in Urinary Bladder Dysfunction and Pelvic Pain Following Urinary Bladder Inflammation or Stress [frontiersin.org]

- 3. PACAP causes PAC1/VPAC2 receptor mediated hypertension and sympathoexcitation in normal and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. PACAP (6-38), human, ovine, rat acetate | PACAP | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PACAP(6-38) is a PACAP receptor antagonist for breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Central pituitary adenylate cyclase 1 receptors modulate nociceptive behaviors in both inflammatory and neuropathic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. The in vivo effect of VIP, PACAP-38 and PACAP-27 and mRNA expression of their receptors in rat middle meningeal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cutaneous nociception and neurogenic inflammation evoked by PACAP38 and VIP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]

- 23. PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. pnas.org [pnas.org]

- 26. pnas.org [pnas.org]

- 27. scispace.com [scispace.com]

The Role of PACAP 6-38 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with diverse roles in physiological and pathological processes, including cancer. PACAP exerts its effects through binding to specific G protein-coupled receptors, primarily the PAC1 receptor (PAC1R). The synthetic peptide fragment PACAP 6-38 acts as a competitive antagonist of the PAC1R, making it a valuable tool for elucidating the role of PACAP signaling in oncology. This technical guide provides a comprehensive overview of the function of this compound in cancer biology, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented highlights the context-dependent nature of PACAP signaling in cancer and underscores the potential of this compound as a therapeutic agent and a research tool in the development of novel cancer therapies.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides and exists in two amidated forms, PACAP-38 and a shorter PACAP-27.[1][2] PACAP and its receptors are widely expressed in various tissues and are implicated in a broad spectrum of biological functions. In the context of cancer, the PACAP signaling axis presents a complex and often dichotomous role, either promoting or inhibiting tumor growth depending on the cancer type and the specific receptor subtypes expressed.[3]

The primary receptor for PACAP is the PAC1 receptor (PAC1R), which exhibits high affinity for both PACAP-27 and PACAP-38.[4] PACAP can also bind to VPAC1 and VPAC2 receptors, though with lower affinity.[4] this compound is a truncated analog of PACAP that acts as a potent and competitive antagonist of the PAC1 receptor.[5][6][7][8] By selectively blocking the PAC1R, this compound has been instrumental in dissecting the specific contributions of this receptor to cancer cell proliferation, survival, and signaling. This guide will delve into the multifaceted role of this compound in various cancers, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data on the Effects of this compound in Cancer

The following tables summarize the quantitative effects of this compound on various cancer cell lines and in vivo models, providing a comparative overview of its antagonistic and anti-tumor activities.

Table 1: Inhibitory Concentration (IC50) Values of this compound

| Cancer Type | Cell Line | Assay | IC50 Value | Reference(s) |

| Breast Cancer | T47D | 125I-PACAP-27 Binding Inhibition | 750 nM | [9] |

| Breast Cancer | T47D | 125I-PACAP-27 Binding | 227 nM | [10] |

| Non-Small Cell Lung Cancer | NCI-H838 | 125I-PACAP-27 Binding Inhibition | 20 nM | [11] |

| Neuroblastoma | SH-SY5Y | 125I-PACAP-27 Binding | 2.9 nM | [10] |

| Neuroblastoma | SK-N-MC | 125I-PACAP-27 Binding | 129 nM | [10] |

| General | Recombinant PAC1 Receptor | PACAP-induced Adenylate Cyclase Inhibition | 2 nM | [7][12] |

| Rat PAC1 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 30 nM | [13] |

| Rat VPAC1 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 600 nM | [13] |

| Human VPAC2 Receptor | CHO cells | PACAP-induced Adenylate Cyclase Inhibition | 40 nM | [13] |

| Rat ECL Cells | VIP-stimulated BrdU uptake | Inhibition | 10 nM | [14] |

Table 2: In Vitro Effects of this compound on Cancer Cell Proliferation and Signaling

| Cancer Type | Cell Line | Effect | Concentration | Quantitative Change | Reference(s) |

| Non-Small Cell Lung Cancer | NCI-H727 | Inhibition of colony formation | 100 nM | 7-fold reduction in basal colony formation | [11] |

| Non-Small Cell Lung Cancer | NCI-H838 | Inhibition of PACAP-27 stimulated colony formation | 100 nM | Reversed 3-fold stimulation by PACAP-27 | [11] |

| Breast Cancer | T47D | Inhibition of colony formation | Not specified | Inhibition observed | [9] |

| Non-Small Cell Lung Cancer | NCI-H838 | Inhibition of PACAP-27 induced cAMP increase | 100 nM | Half-maximal inhibition | [11] |

| Prostate Cancer | LNCaP | Inhibition of PACAP-27 stimulated ERK1/2 phosphorylation | Not specified | Blocked effect | [2] |

| Glioblastoma | C6, U87 | Increased cell migration (as antagonist) | Not specified | Increased migration | [15] |